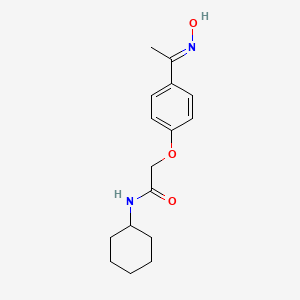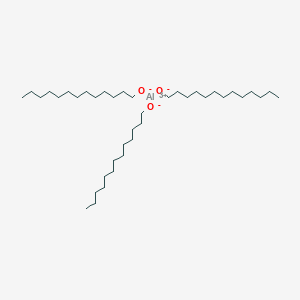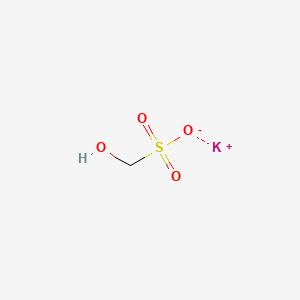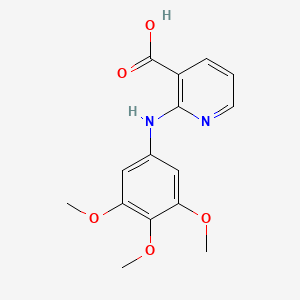
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is an organophosphorus compound that features a unique combination of phosphorus, sulfur, and oxygen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane typically involves the reaction of dibutyl phosphite with a suitable dithiaphospholane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include metal centers in enzymes and other catalytic systems, where the compound acts as a ligand to enhance reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethanol: An organic compound with similar butoxy groups but lacks the phosphorus and sulfur atoms.
Dibutyl Phosphite: A related phosphorus compound but without the dithiaphospholane ring structure.
Uniqueness: 2-(1-(Dibutoxyphosphinyl)butoxy)-1,3,2-dithiaphospholane is unique due to its combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
73987-21-0 |
|---|---|
Molekularformel |
C14H30O4P2S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-(1-dibutoxyphosphorylbutoxy)-1,3,2-dithiaphospholane |
InChI |
InChI=1S/C14H30O4P2S2/c1-4-7-10-16-20(15,17-11-8-5-2)14(9-6-3)18-19-21-12-13-22-19/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
JFIGJMWLQHBEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(CCC)OP1SCCS1)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


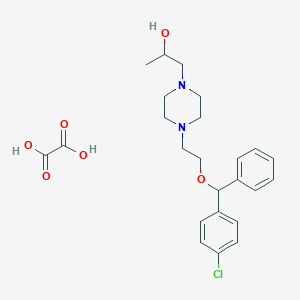
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

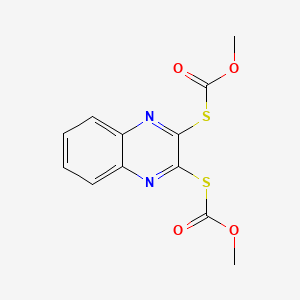

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
